Trh-gly
Overview
Description
Trh-gly, also known as thyrotropin-releasing hormone-glycine, is a precursor of thyrotropin-releasing hormone (TRH). Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound is involved in the synthesis and release of thyrotropin and prolactin, making it an important compound in endocrine research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trh-gly can be synthesized through a series of peptide synthesis steps. The process typically involves the coupling of protected amino acids in a specific sequence. The synthesis begins with the protection of the amino groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used for the industrial production of peptides. In SPPS, the peptide is synthesized on a solid support, which allows for easy purification and handling. The process involves repeated cycles of amino acid coupling, washing, and deprotection until the desired peptide is obtained .
Chemical Reactions Analysis
Types of Reactions
Trh-gly undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the modification of the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups .
Scientific Research Applications
Trh-gly has several scientific research applications, including:
Endocrine Research: This compound is used to study the regulation of the hypothalamic-pituitary-thyroid axis and the release of thyrotropin and prolactin.
Pharmacology: This compound is used in the development of drugs targeting the thyrotropin-releasing hormone receptor and related pathways.
Biotechnology: This compound is used in the production of recombinant peptides and proteins for therapeutic and diagnostic purposes.
Mechanism of Action
Trh-gly exerts its effects by being converted to thyrotropin-releasing hormone through enzymatic cleavage. Thyrotropin-releasing hormone then binds to its receptor, thyrotropin-releasing hormone receptor, on the surface of target cells. This binding activates intracellular signaling pathways, leading to the release of thyrotropin and prolactin. The primary molecular targets of this compound are the thyrotropin-releasing hormone receptor and the enzymes involved in its conversion to thyrotropin-releasing hormone .
Comparison with Similar Compounds
Trh-gly is similar to other peptide precursors of thyrotropin-releasing hormone, such as pyroglutamyl-histidyl-proline-glycine (pGlu-His-Pro-Gly). this compound is unique in its ability to directly release thyrotropin and prolactin without being fully converted to thyrotropin-releasing hormone . Other similar compounds include:
Pyroglutamyl-histidyl-proline-glycine (pGlu-His-Pro-Gly): A direct precursor of thyrotropin-releasing hormone.
Thyrotropin-releasing hormone (TRH): The active hormone that regulates the hypothalamic-pituitary-thyroid axis.
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCLHYFVGHUCM-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005815 | |
Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85344-77-0 | |
Record name | Thyrotropin-releasing hormone, gly | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085344770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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